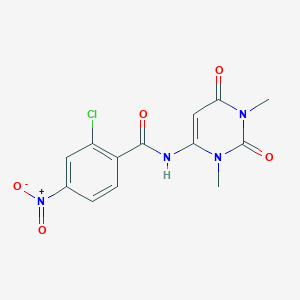![molecular formula C15H13N3OS3 B5756118 N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5756118.png)
N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide, commonly known as MBTTC, is a chemical compound that has shown promising results in scientific research applications.
Mecanismo De Acción
MBTTC exerts its anti-tumor activity by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of many proteins, including those that are important for cancer cell growth and survival. By inhibiting Hsp90, MBTTC disrupts the function of these proteins and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
MBTTC has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, MBTTC has been shown to have anti-inflammatory properties and to inhibit the growth of bacteria and fungi. Additionally, MBTTC has been shown to have a protective effect on the liver and to improve glucose metabolism in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MBTTC in lab experiments is its potency and specificity for Hsp90 inhibition. Additionally, MBTTC is relatively easy to synthesize and purify, which makes it a cost-effective option for research studies. However, one limitation of using MBTTC is that it has not yet been tested in human clinical trials, which limits its potential for clinical applications.
Direcciones Futuras
There are several potential future directions for MBTTC research. One area of interest is the development of MBTTC analogs with improved potency and selectivity for Hsp90 inhibition. Additionally, further studies are needed to determine the optimal dosage and administration route for MBTTC in animal models. Finally, clinical trials are needed to determine the safety and efficacy of MBTTC in humans.
Métodos De Síntesis
MBTTC can be synthesized using a simple and efficient method, which involves the reaction of 2-aminothiophene-3-carboxamide with 2-methylbenzenethiol and potassium thiocyanate in the presence of acetic acid. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
MBTTC has been studied extensively in scientific research, particularly in the field of cancer treatment. Studies have shown that MBTTC has potent anti-tumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, MBTTC has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for cancer treatment.
Propiedades
IUPAC Name |
N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS3/c1-10-5-2-3-6-11(10)9-21-15-18-17-14(22-15)16-13(19)12-7-4-8-20-12/h2-8H,9H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBFXYXYVQAPTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-naphthyl)-N'-{[(phenylthio)acetyl]oxy}ethanimidamide](/img/structure/B5756047.png)

![1-benzyl-3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5756067.png)






![N-[3-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5756110.png)
![4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5756115.png)
